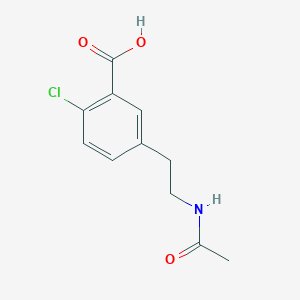

2-Chloro-5-(2-acetamidoethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-5-(2-acetamidoethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an acetamidoethyl group and a chlorine atom attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-acetamidoethyl)benzoic acid typically involves the acylation of 2-chlorobenzoic acid with 2-acetamidoethylamine. This reaction can be carried out using acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Catalysts such as iron-chrome catalysts can be employed to promote the reaction and achieve higher selectivity towards the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-(2-acetamidoethyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoic acids with various functional groups.

Applications De Recherche Scientifique

2-Chloro-5-(2-acetamidoethyl)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mécanisme D'action

The mechanism of action of 2-Chloro-5-(2-acetamidoethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Acetamido-2-Hydroxy Benzoic Acid: Similar structure with a hydroxyl group instead of chlorine.

5-(2-Acetamidoethyl)amino]naphthalene-1-sulfonic Acid: Contains a naphthalene ring instead of a benzene ring.

Uniqueness

2-Chloro-5-(2-acetamidoethyl)benzoic acid is unique due to the presence of both an acetamidoethyl group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Activité Biologique

2-Chloro-5-(2-acetamidoethyl)benzoic acid is a compound with significant potential in pharmacology, particularly in analgesic and anti-inflammatory applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic uses, supported by data tables and relevant case studies.

- Chemical Formula : C11H12ClNO3

- Molecular Weight : 241.67 g/mol

- CAS Number : 167740065

The compound exhibits its biological activity primarily through interactions with cyclooxygenase (COX) enzymes, particularly COX-2. This interaction is crucial for its analgesic and anti-inflammatory effects. The in-silico studies indicate that derivatives of this compound show enhanced binding affinity to COX-2 receptors compared to traditional analgesics like acetaminophen and acetylsalicylic acid (ASA) .

Analgesic Activity

Recent studies have demonstrated the analgesic properties of this compound through various experimental models:

-

In Vivo Studies :

- The compound was evaluated using the acetic acid-induced writhing test in mice, showing a significant reduction in pain behavior with an effective dose (ED50) of approximately 4.95 mg/kg .

- In the hot plate test, it exhibited central anti-nociceptive activity, effectively reducing pain in both neurogenic and inflammatory phases .

- Comparative Efficacy :

Anti-inflammatory Activity

The compound also showed promising anti-inflammatory effects:

- In carrageenan-induced paw edema models, it significantly reduced edema formation, indicating its potential as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key characteristics:

- Bioavailability : Initial studies suggest moderate bioavailability; however, modifications in the molecular structure are being explored to enhance absorption and prolong plasma concentration .

- Toxicity Assessment : Acute toxicity studies indicated no significant adverse effects at doses up to 5000 mg/kg, suggesting a favorable safety profile for further development .

Table 1: Analgesic Efficacy Comparison

| Compound | ED50 (mg/kg) | Relative Potency |

|---|---|---|

| This compound | 4.95 | 10-25 times stronger than ASA |

| Acetaminophen | 67.5 | Baseline |

| Acetylsalicylic Acid (ASA) | 125 | Baseline |

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Peak Plasma Concentration | Within 2 hours |

| LD50 (Acute Toxicity) | >5000 mg/kg |

Case Studies

A recent study conducted at the College of Pharmacy at UFPA in Brazil evaluated the pharmacological properties of various derivatives of this compound. The findings highlighted the potential for developing new analgesics with improved efficacy and safety profiles compared to existing medications .

Propriétés

IUPAC Name |

5-(2-acetamidoethyl)-2-chlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7(14)13-5-4-8-2-3-10(12)9(6-8)11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLCUFJDLSWFMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC(=C(C=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.